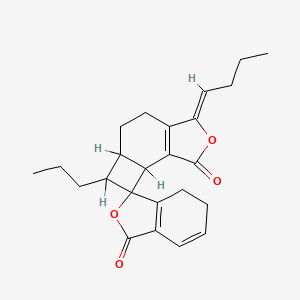

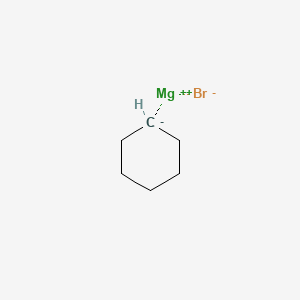

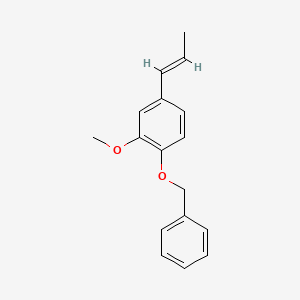

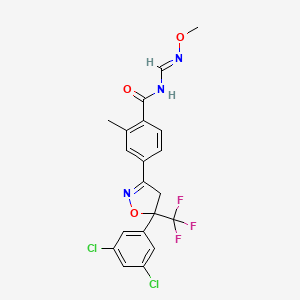

![molecular formula C31H44N2O3 B3030675 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate CAS No. 942230-11-7](/img/structure/B3030675.png)

11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of comb poly[11-(4'-cyanophenyl-4-phenoxy)undecyl acrylate]s is a complex process involving atom transfer radical polymerization (ATRP). The procedure begins with the copolymerization of 2-[(2'-tetrahydropyranyl)oxy]ethyl acrylate with 11-[(4'-cyanophenyl-4-phenoxy)undecyl] acrylate. This step is followed by hydrolysis and conversion to create initiating sites for the ATRP. The resulting comb polymers have a range of 45-128 repeat units, as measured by gel permeation chromatography (GPC) relative to linear polystyrene, or 52-237 repeat units according to GPC combined with RI-viscometry and right angle laser light scattering measurements. The narrow biphasic regions observed during the smectic A to isotropic transition of these polymers indicate a high degree of control over the polymerization process compared to those prepared by conventional radical polymerization .

Molecular Structure Analysis

The molecular structure of the synthesized polymers is characterized by the presence of cyanophenyl and phenoxy groups attached to an undecyl backbone. The precise arrangement of these groups and the length of the polymer chains are critical for the properties of the material. The narrow transition regions in the smectic A to isotropic transition suggest a well-defined molecular structure with a consistent branching density, which is a result of the controlled ATRP synthesis method .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these polymers are primarily focused on the ATRP process. This technique allows for the precise control over the molecular weight and polydispersity index (PDI) of the resulting polymers. The reactions include copolymerization, hydrolysis, and the conversion of hydroxyethyl acrylate groups to initiating sites for further polymerization. The ATRP method is advantageous for creating polymers with specific and predictable properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the copolymers of methyl methacrylate and 11-(4-ethoxyazobenzene-4′-oxy)undecyl methacrylate (azo-MA) have been characterized through various techniques. UV spectroscopy revealed that the isomerization yield at 360 nm is not significantly suppressed in the solid state compared to the polymer solution. Positron annihilation studies showed that the ortho-positronium lifetime, which correlates with the intersegmental distance in the polymer, increases with the azo-MA content. This is consistent with density and differential scanning calorimetry (DSC) measurements, indicating that both the density and glass transition temperature decrease with increasing azo-MA content. These findings suggest that the incorporation of azo-MA into the polymer affects its free volume and thermal properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Nanostructures

A key application of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is in the synthesis and development of liquid crystalline (LC) homopolymers and block copolymers. These materials have been synthesized using atom transfer radical polymerization (ATRP), exhibiting a range of thermal properties and phases such as smectic A, C, and X (Tian et al., 2002). Amphiphilic LC-coil diblock copolymers with a poly(ethylene glycol) segment as the hydrophilic coil have also been prepared, showing diverse morphologies in their thin films (Yu et al., 2005).

Electrooptic Properties

This compound has been used to explore electrooptic properties in new chromophore materials. A copolymer featuring this methacrylate has shown significant electrooptic coefficients, which are crucial for applications in optical technologies (Maertens et al., 1998).

Liquid Crystalline Polymers

It's an integral part of the synthesis of various liquid crystalline polymers (LCPs). These LCPs demonstrate unique properties like nematic phases and isomerization behaviors, making them useful in advanced material science applications (Shiraishi & Sugiyama, 1990).

Photoreactive Polymers

The compound is instrumental in creating photoreactive polymers. These materials exhibit interesting behaviors like phase transitions induced by UV-light irradiation, making them potential candidates for image storage and other photoresponsive applications (Hatada et al., 1997).

Chemical Stability and Ion Transport

Additionally, polymers derived from this compound have been studied for their chemical stability and ion transport properties, which are crucial for applications in fields like fuel cell technologies (Meek et al., 2016).

Wirkmechanismus

Target of Action

It’s known that this compound is used in polymeric systems , suggesting that it may interact with specific polymer structures or processes.

Mode of Action

It’s known that azobenzene-containing liquid crystalline (LC) segments in the side chain of poly(methacrylate) hydrophobic blocks assist in the formation of normally aligned cylindrical micro-domains . This suggests that the compound may interact with its targets through a process of self-assembly, leading to changes in the structural organization of the target polymers.

Result of Action

Its role in assisting the formation of normally aligned cylindrical micro-domains in certain polymeric systems suggests that it may influence the structural organization of these systems .

Action Environment

The action, efficacy, and stability of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate can be influenced by various environmental factors. For instance, its solubility in toluene suggests that the presence of certain solvents can impact its behavior . Additionally, its use in thermal annealing processes indicates that temperature is a key factor in its action .

Eigenschaften

IUPAC Name |

11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWVMKBZDQOJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659933 | |

| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

428515-74-6 | |

| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

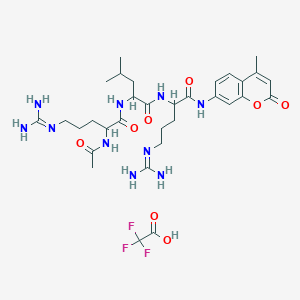

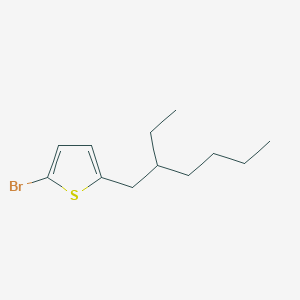

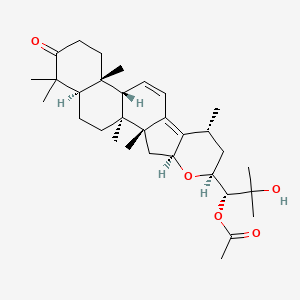

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)